

1,2-Dipiperidinoethane: A Technical Guide to Unexplored Research Frontiers

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Compound of Interest

Compound Name: 1,2-Dipiperidinoethane

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This technical guide provides an in-depth analysis of **1,2-Dipiperidinoethane** (DPE), a symmetrical diamine with significant, yet largely untapped, potential in coordination chemistry, catalysis, and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical scaffolds and their applications. Herein, we delineate key research areas, supported by detailed experimental protocols and data, to catalyze further investigation into this versatile molecule.

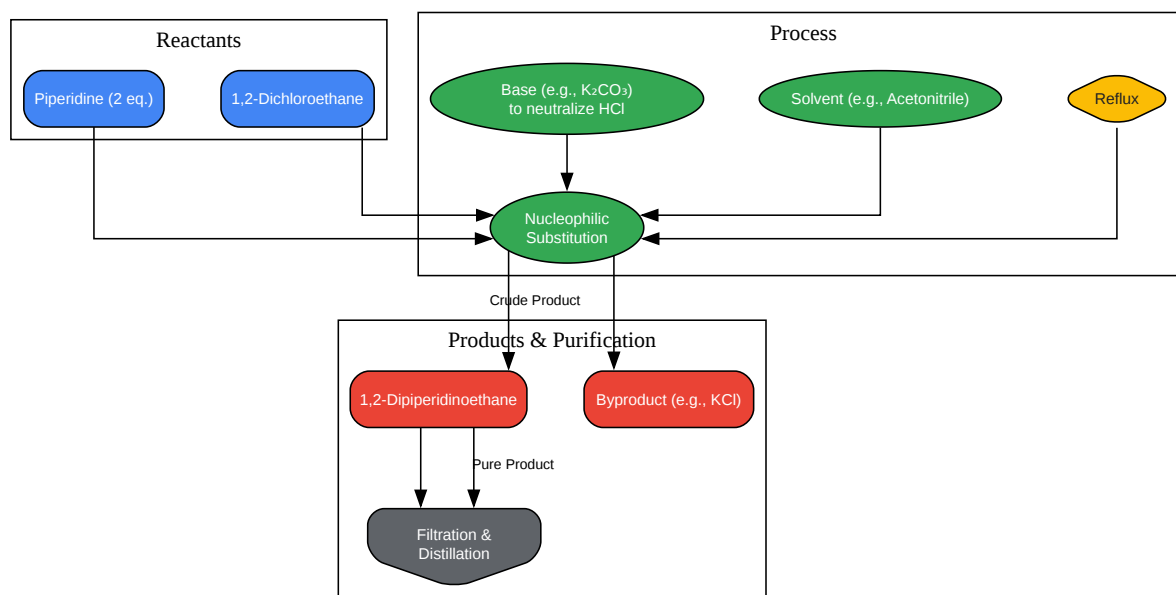
Core Molecular Properties of 1,2-Dipiperidinoethane

1,2-Dipiperidinoethane, also known as 1,1'-(1,2-Ethanediyl)bispiperidine, is a bidentate ligand featuring two piperidine rings linked by an ethylene bridge. This structure provides two tertiary amine nitrogen atoms as coordination sites, making it an excellent chelating agent for various metal ions. Its physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	1932-04-3	[1][2]
Molecular Formula	C ₁₂ H ₂₄ N ₂	[1][2]
Molecular Weight	196.33 g/mol	[1]
IUPAC Name	1-(2-piperidin-1-ylethyl)piperidine	[1]
Density	0.9236 g/cm ³ at 16.5 °C	[2]
Boiling Point	265 °C	[2]
Melting Point	-0.5 °C	[2]
Vapor Pressure	0.0094 mmHg at 25°C	[2]
XLogP3	1.8	[2]

Synthesis of 1,2-Dipiperidinoethane

The synthesis of **1,2-Dipiperidinoethane** is typically achieved through a direct nucleophilic substitution reaction. The nitrogen atoms of two piperidine molecules act as nucleophiles, displacing the leaving groups from a 1,2-disubstituted ethane, such as 1,2-dichloroethane or 1,2-dibromoethane.



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General synthesis workflow for **1,2-Dipiperidinoethane**.

Experimental Protocol: Synthesis of 1,2-Dipiperidinoethane

- **Reaction Setup:** To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and acetonitrile (250 mL).
- **Reagent Addition:** While stirring, add 1,2-dichloroethane (1.0 equivalent) dropwise to the mixture at room temperature.

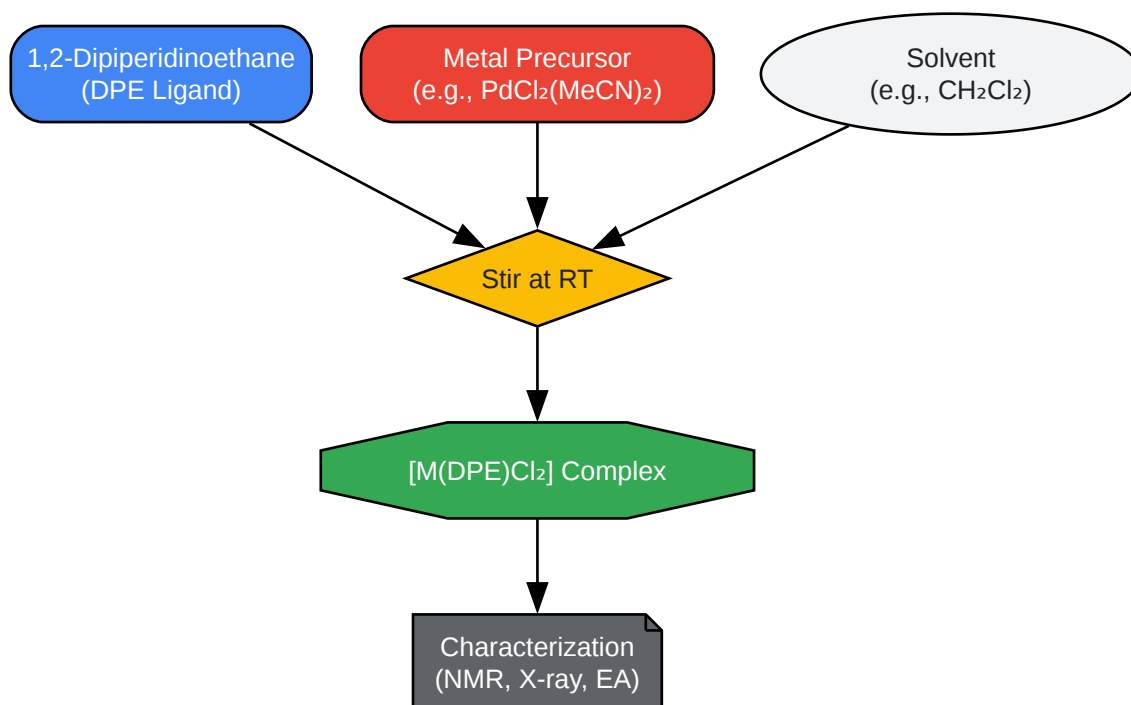
- **Reaction:** Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After completion, cool the reaction mixture to room temperature. Filter the solid precipitate (potassium chloride and excess potassium carbonate) and wash it with a small amount of acetonitrile.
- **Purification:** Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure **1,2-Dipiperidinoethane** as a colorless to pale yellow liquid.

Potential Research Area 1: Coordination Chemistry and Catalysis

The twin piperidine moieties of DPE make it an excellent N,N'-bidentate chelating ligand. The steric bulk of the piperidine rings and the flexibility of the ethyl linker can create unique coordination environments around a metal center, influencing the stability, reactivity, and selectivity of the resulting metal complexes. This opens a promising field for developing novel catalysts.

Synthesis of Novel Metal Complexes

DPE can be reacted with various transition metal salts (e.g., Pd, Cu, Ni, Co, Rh) to form stable chelate complexes.^[3] The electronic and steric properties of these complexes can be fine-tuned, making them suitable for a range of catalytic applications.^[3]



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Synthesis and characterization of a DPE-metal complex.

Catalytic Applications

Complexes derived from DPE are promising candidates for various catalytic transformations. A notable study has already demonstrated the use of DPE derivatives as polar additives to construct sterically hindered active centers for the living anionic polymerization of styrene and isoprene.^[4] Further research could explore their use in:

- Cross-Coupling Reactions: Palladium-DPE complexes could be screened for activity in Suzuki, Heck, and Sonogashira coupling reactions.
- Hydrogenation and Transfer Hydrogenation: Rhodium or Ruthenium-DPE complexes may prove effective in the reduction of unsaturated bonds.
- Polymerization: As demonstrated, DPE and its derivatives can act as regulators in polymerization, offering a strategy for controlling polymer microstructure.^[4]

Experimental Protocol: Synthesis and Catalytic Test of a Palladium-DPE Complex

- Complex Synthesis:
 - Dissolve dichlorobis(acetonitrile)palladium(II) (1.0 eq) in dichloromethane (DCM, 20 mL) under an inert atmosphere.
 - Add a solution of **1,2-Dipiperidinoethane** (1.05 eq) in DCM (5 mL) dropwise at room temperature.
 - Stir the mixture for 4 hours. A precipitate will form.
 - Filter the solid, wash with cold DCM and diethyl ether, and dry under vacuum to yield the $[\text{Pd}(\text{DPE})\text{Cl}_2]$ complex.
- Catalytic Test (Suzuki Coupling):
 - To a reaction vial, add aryl bromide (1.0 mmol), boronic acid (1.2 mmol), K_2CO_3 (2.0 mmol), and the $[\text{Pd}(\text{DPE})\text{Cl}_2]$ catalyst (1 mol%).
 - Add a solvent mixture of toluene/water (4 mL, 3:1 v/v).
 - Heat the reaction at 100 °C for 6 hours.
 - After cooling, extract the product with ethyl acetate, dry the organic layer over Na_2SO_4 , and concentrate.
 - Analyze the yield and purity by GC-MS and NMR spectroscopy.

Potential Research Area 2: Medicinal Chemistry and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.^[5] Its metabolic stability and ability to modulate physicochemical properties make it a valuable component in drug design. DPE provides a symmetrical, flexible scaffold

that can be derivatized to explore new chemical space for therapeutic applications, particularly in oncology.

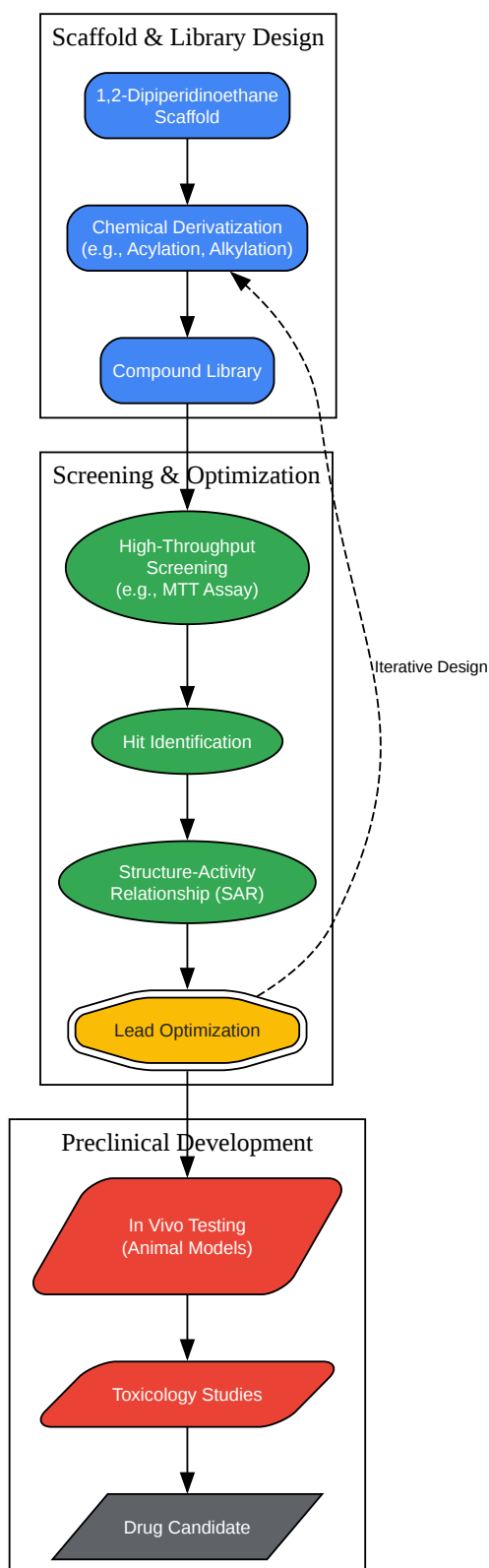
Anticancer Drug Discovery

Studies on related piperidone structures have shown potent and selective cytotoxic activity against various cancer cell lines.^{[6][7]} For instance, certain novel piperidones exhibit cytotoxicity in the low micromolar range against leukemia and other solid tumors.^[6] This suggests that the DPE core could serve as a foundational structure for a new class of anticancer agents.

Compound Class	Cancer Cell Line(s)	Reported Activity (IC ₅₀ / CC ₅₀)	Reference
Piperidone Derivatives (P3-P5)	9-cell cancer panel	Avg. CC ₅₀ : 1.52 - 2.26 μ M	^[6]
Piperidine Derivative	A549 (Lung)	IC ₅₀ : 32.43 μ M	^[8]
3,5-bis(benzylidene)-4-piperidones	Ca9-22, HSC-2/4 (Oral)	High, tumor-selective toxicity	^[7]

Derivatization and Screening Workflow

A focused library of DPE derivatives can be synthesized and screened for biological activity. Modifications could include functionalizing the piperidine rings or the ethylene bridge.



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Drug discovery workflow using the DPE scaffold.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized DPE derivatives on cancer cells.[8]

- **Cell Seeding:** Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 μ M) in the culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).
- **Incubation:** Incubate the plate for 48 hours at 37 °C and 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

1,2-Dipiperidinoethane presents a compelling and underexplored scaffold for significant scientific advancement. Its straightforward synthesis and versatile structure make it an ideal starting point for developing novel metal-based catalysts and pioneering new classes of therapeutic agents, particularly in oncology. The detailed protocols and strategic outlines provided in this guide are intended to serve as a launchpad for researchers to unlock the full potential of this promising molecule.

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